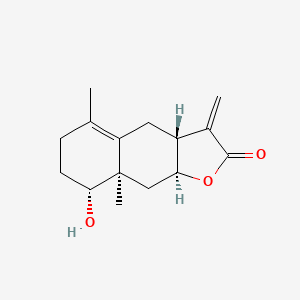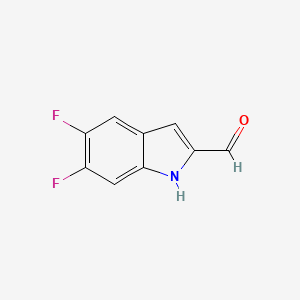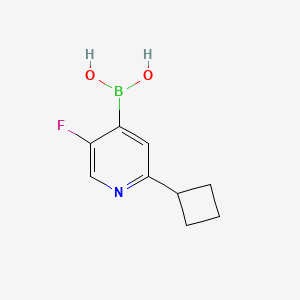
(2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C9H11BFNO2 and a molecular weight of 195.0 g/mol . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 2-cyclobutyl-5-fluoropyridine using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the synthesis of materials and intermediates for various industrial applications.
作用机制
The primary mechanism of action of (2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the pyridine ring and the steric effects of the cyclobutyl group .
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-chloropyridin-4-ylboronic acid
- 2-Fluoro-3-pyridineboronic acid
- Pyridine-4-boronic acid pinacol ester
Uniqueness
(2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in Suzuki-Miyaura coupling reactions, offering different reactivity and selectivity compared to other boronic acids .
属性
分子式 |
C9H11BFNO2 |
|---|---|
分子量 |
195.00 g/mol |
IUPAC 名称 |
(2-cyclobutyl-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BFNO2/c11-8-5-12-9(6-2-1-3-6)4-7(8)10(13)14/h4-6,13-14H,1-3H2 |
InChI 键 |
UBEWRRBWOIMVSI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1F)C2CCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


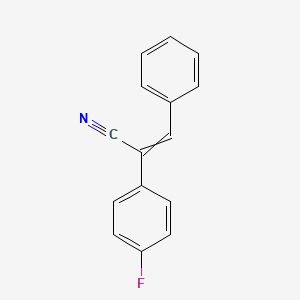
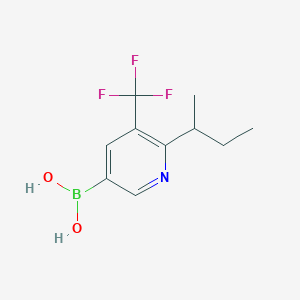
![2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B14084696.png)
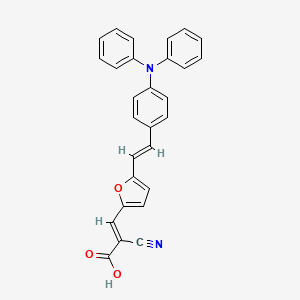
![1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate](/img/structure/B14084707.png)
![1-(3-Fluorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084708.png)

![1-(3,4-Diethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084723.png)




